molecular formula C12H11NO2 B2567567 4-(3-Methylpyrrol-1-yl)benzoic acid CAS No. 139294-65-8

4-(3-Methylpyrrol-1-yl)benzoic acid

Cat. No.: B2567567
CAS No.: 139294-65-8
M. Wt: 201.225
InChI Key: SGYKFIAWKYYIGW-UHFFFAOYSA-N
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Description

4-(3-Methylpyrrol-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3-methylpyrrole group.

Scientific Research Applications

4-(3-Methylpyrrol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpyrrol-1-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylpyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrrole ring can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation: 4-(3-Carboxypyrrol-1-yl)benzoic acid

    Reduction: 4-(3-Methylpyrrol-1-yl)benzyl alcohol or 4-(3-Methylpyrrol-1-yl)benzaldehyde

    Substitution: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

    4-(3-Methylpyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    4-(3-Methylpyrrol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

    4-(3-Methylpyrrol-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness: 4-(3-Methylpyrrol-1-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a 3-methylpyrrole group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(3-methylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYKFIAWKYYIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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